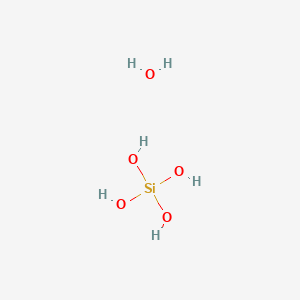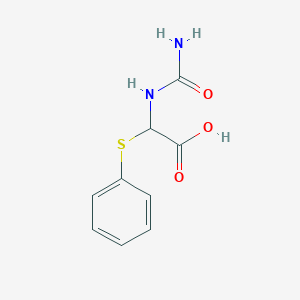
2-(Carbamoylamino)-2-phenylsulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylthiohydantoic acid is an organic compound with the molecular formula C9H10N2O2S. It is known for its role in various chemical and biological processes. The compound is characterized by the presence of a phenyl group attached to a thiohydantoin structure, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenylthiohydantoic acid can be synthesized through the reaction of phenylisothiocyanate with glycine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of phenylthiohydantoic acid involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Phenylthiohydantoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Brominated or nitrated derivatives of phenylthiohydantoic acid.
Aplicaciones Científicas De Investigación
Phenylthiohydantoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: Phenylthiohydantoic acid is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of phenylthiohydantoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenyl and thiohydantoin groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Phenylthiohydantoin: Shares a similar structure but lacks the carboxylic acid group.
Phenylthiocarbamide: Contains a thiocarbamide group instead of the thiohydantoin structure.
Phenylthiourea: Features a thiourea group, differing in its chemical reactivity.
Uniqueness: Phenylthiohydantoic acid is unique due to its combination of a phenyl group and a thiohydantoin structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N2O3S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
2-(carbamoylamino)-2-phenylsulfanylacetic acid |
InChI |
InChI=1S/C9H10N2O3S/c10-9(14)11-7(8(12)13)15-6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) |
Clave InChI |
MLPJIZNINRHYNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(C(=O)O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



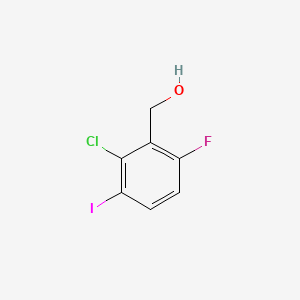
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
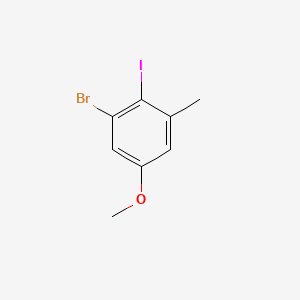
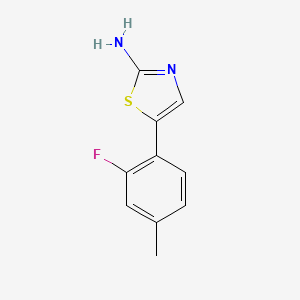
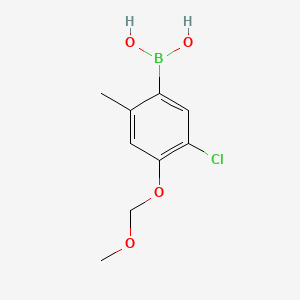
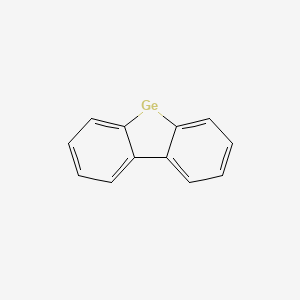

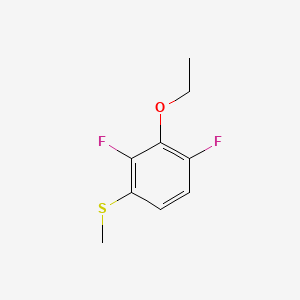
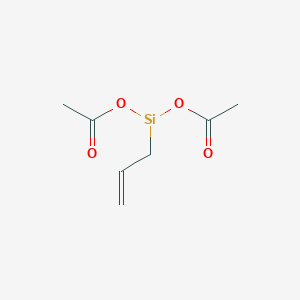
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)


